Naphthalene, 1,2,3,4-tetrahydro-1-(3-dimethylaminopropyl)-1-phenyl-, hydrochloride Naphthalene, 1,2,3,4-tetrahydro-1-(3-dimethylaminopropyl)-1-phenyl-, hydrochloride
Brand Name: Vulcanchem
CAS No.: 10565-84-1
VCID: VC18394459
InChI: InChI=1S/C21H27N.ClH/c1-22(2)17-9-16-21(19-12-4-3-5-13-19)15-8-11-18-10-6-7-14-20(18)21;/h3-7,10,12-14H,8-9,11,15-17H2,1-2H3;1H
SMILES:
Molecular Formula: C21H28ClN
Molecular Weight: 329.9 g/mol

Naphthalene, 1,2,3,4-tetrahydro-1-(3-dimethylaminopropyl)-1-phenyl-, hydrochloride

CAS No.: 10565-84-1

Cat. No.: VC18394459

Molecular Formula: C21H28ClN

Molecular Weight: 329.9 g/mol

* For research use only. Not for human or veterinary use.

Naphthalene, 1,2,3,4-tetrahydro-1-(3-dimethylaminopropyl)-1-phenyl-, hydrochloride - 10565-84-1

Specification

CAS No. 10565-84-1
Molecular Formula C21H28ClN
Molecular Weight 329.9 g/mol
IUPAC Name dimethyl-[3-(1-phenyl-3,4-dihydro-2H-naphthalen-1-yl)propyl]azanium;chloride
Standard InChI InChI=1S/C21H27N.ClH/c1-22(2)17-9-16-21(19-12-4-3-5-13-19)15-8-11-18-10-6-7-14-20(18)21;/h3-7,10,12-14H,8-9,11,15-17H2,1-2H3;1H
Standard InChI Key BLJZBCPEUMJBTG-UHFFFAOYSA-N
Canonical SMILES C[NH+](C)CCCC1(CCCC2=CC=CC=C21)C3=CC=CC=C3.[Cl-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

The compound is a hydrochloride salt with the molecular formula C₂₁H₂₈ClN and a molecular weight of 329.9 g/mol . Its parent structure consists of a 1,2,3,4-tetrahydro-naphthalene core (a partially hydrogenated naphthalene system) substituted with a phenyl group at position 1 and a 3-dimethylaminopropyl chain at the same carbon. The hydrochloride salt form enhances solubility and stability for potential pharmaceutical use .

Table 1: Key Molecular Identifiers

PropertyValueSource
IUPAC NameDimethyl-[3-(1-phenyl-3,4-dihydro-2H-naphthalen-1-yl)propyl]azanium; chloride
CAS Registry Number10565-84-1
SMILESCNH+CCCC1(CCCC2=CC=CC=C21)C3=CC=CC=C3.[Cl-]
InChIKeyBLJZBCPEUMJBTG-UHFFFAOYSA-N

Structural Features

The molecule’s architecture combines aromatic (phenyl, naphthalene) and aliphatic (tetrahydro-naphthalene, dimethylaminopropyl) components. The tetrahydro-naphthalene system introduces partial saturation, reducing planarity compared to fully aromatic naphthalene . Resonance stabilization within the naphthalene fragment contributes to its stability, while the dimethylaminopropyl side chain introduces basicity, enabling salt formation with hydrochloric acid .

Synthesis and Manufacturing

Example Protocol (Adapted from ):

  • Intermediate Preparation: React 8-amino-1,2,3,4-tetrahydro-naphthalen-2-ol with phenyl chloroformate in tetrahydrofuran (THF) to form a carbamate intermediate.

  • Coupling: Heat the intermediate with iodinated aryl amines in dimethyl sulfoxide (DMSO) to yield urea derivatives.

  • Salt Formation: Treat the tertiary amine with hydrochloric acid to precipitate the hydrochloride salt.

Isotopic Labeling Techniques

Studies on similar compounds demonstrate the feasibility of incorporating isotopic labels (e.g., ³H, ¹⁴C) into the naphthalene core for pharmacokinetic tracking. For instance, ¹⁴C-labeled tetrahydro-naphthalene derivatives are synthesized via carboxylation reactions using ¹⁴CO₂, achieving >97% isotopic specificity .

Physicochemical Properties

Stability and Solubility

As a hydrochloride salt, the compound exhibits enhanced water solubility compared to its free base form. The dimethylaminopropyl group’s basicity (pKa ≈ 9–10) facilitates protonation in acidic environments, improving bioavailability .

Table 2: Physicochemical Data

PropertyValue/DescriptionSource
Melting PointNot reported
Boiling PointNot reported
SolubilitySoluble in polar solvents (e.g., water, DMSO)
LogP (Partition Coefficient)Estimated >3 (lipophilic)

Spectroscopic Characteristics

  • NMR: Predicted signals include aromatic protons (δ 6.5–7.5 ppm), aliphatic chain protons (δ 1.0–3.0 ppm), and a singlet for dimethylamino groups (δ 2.2–2.5 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z 329.9 corresponds to the hydrochloride salt .

Pharmacological Applications

Preclinical Evidence

  • Neuropathic Pain: Urea derivatives of tetrahydro-naphthalene show efficacy in rodent models of neuropathic pain, with ED₅₀ values <10 mg/kg .

  • Cardiovascular Effects: Analogous compounds demonstrate vasodilatory properties in vitro, though mechanisms remain unclear .

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